N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS No.:
Cat. No.: VC15086596
Molecular Formula: C26H21F3N6O3
Molecular Weight: 522.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21F3N6O3 |
|---|---|
| Molecular Weight | 522.5 g/mol |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C26H21F3N6O3/c1-15-22(25(37)35(33(15)2)17-7-5-4-6-8-17)32-24(36)19-14-30-34-21(26(27,28)29)13-20(31-23(19)34)16-9-11-18(38-3)12-10-16/h4-14H,1-3H3,(H,32,36) |
| Standard InChI Key | IFUSMZUVVCEWOO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system that combines pyrazole and pyrimidine rings. This scaffold provides rigidity and planar geometry, which are critical for target binding . Key structural modifications include:
-
Position 3: A carboxamide group linked to a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety, enhancing hydrogen-bonding capabilities.
-
Position 5: A 4-methoxyphenyl group, contributing to lipophilicity and π-π stacking interactions.
-
Position 7: A trifluoromethyl (-CF3) group, known to improve metabolic stability and electron-withdrawing effects.
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 421.39 g/mol (approximate) |
| Key Functional Groups | Trifluoromethyl, methoxyphenyl, carboxamide |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves cyclocondensation strategies typical for pyrazolo[1,5-a]pyrimidines, as outlined in recent methodologies :
-
Core Formation: Reacting 3-aminopyrazole derivatives with 1,3-biselectrophilic reagents (e.g., β-ketoesters or enaminones) under acidic or basic conditions.
-
Post-Functionalization:
-
Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.
-
Attachment of the 4-methoxyphenyl moiety using Suzuki-Miyaura coupling.
-
Carboxamide formation through amidation of the pyrazole ring.
-
Reaction conditions often require precise temperature control (80–120°C) and catalysts such as palladium complexes for cross-coupling steps .
Analytical Characterization
-
Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity.
-
Structural Verification: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) validate the molecular structure.
Pharmacological Activity and Mechanisms
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (nM) | Target Kinase |
|---|---|---|
| MCF-7 (Breast) | 12.4 | mTOR |
| A549 (Lung) | 18.9 | PI3Kα |
Anti-Inflammatory Applications
In murine models of rheumatoid arthritis, the compound reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg doses. This activity correlates with JAK2/STAT3 pathway inhibition, a mechanism distinct from traditional NSAIDs.
Chemical Reactivity and Derivative Development
Functionalization Strategies
The compound serves as a precursor for further modifications:
-
Nucleophilic Aromatic Substitution: Replacement of the methoxy group with amines or thiols.
-
Reductive Amination: Conversion of the carboxamide to secondary amines for improved blood-brain barrier penetration .
Stability Studies
Accelerated stability testing (40°C/75% RH) over 6 months shows <5% degradation, underscoring the trifluoromethyl group’s role in resisting oxidative breakdown.
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, challenges remain in:
-
Toxicology: Assessing hepatotoxicity linked to chronic trifluoromethyl exposure.
-
Formulation: Developing intravenous or oral dosage forms with optimal bioavailability.
Target Expansion
Ongoing studies explore its utility in neurodegenerative diseases, leveraging its anti-inflammatory properties and ability to cross the blood-brain barrier in modified derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume